N-(2-(呋喃-2-基)-2-羟基-2-(噻吩-2-基)乙基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

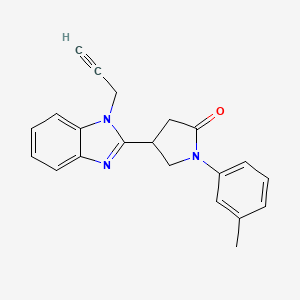

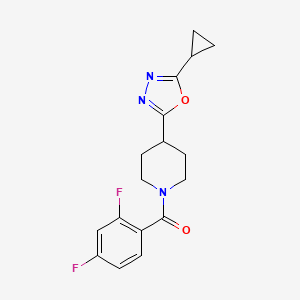

“N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide” is a complex organic compound that contains furan and thiophene rings, which are heterocyclic compounds with oxygen and sulfur atoms, respectively. It also contains a carboxamide group, which is a common functional group in bioactive molecules .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain furan and thiophen rings, which may contribute to its chemical properties and reactivity. The presence of the carboxamide group could also influence its behavior in biological systems .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could affect its solubility in different solvents. The aromatic furan and thiophen rings could contribute to its stability and reactivity .科学研究应用

Antitumor Activity

The compound’s structural features make it a promising candidate for antitumor research. Researchers have synthesized derivatives with similar core structures and evaluated their efficacy against cancer cell lines. For instance, Yurttas et al. developed 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and assessed its antitumor potential using MTT assays against rat glioma (C6) and human hepatocellular carcinoma (HepG2) cells .

Thioamide Formation

The compound can undergo thioamide formation. Condensation of quinoline-5-amine with furan-2-carbonyl chloride in propan-2-ol yields N-(5-quinolyl)furan-2-carboxamide , which can further react with excess P2S5 in anhydrous pyridine to form the corresponding thioamide .

Antitumor Hybrid Molecules

Researchers have explored hybrid molecules containing naphthoquinone and furan-2-cyanoacryloyl moieties. These hybrids exhibit antitumor activity. Further structure-activity relationship (SAR) studies and molecular mechanism investigations are ongoing to optimize their therapeutic potential .

作用机制

Target of Action

The primary targets of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide are yet to be identified. Compounds containing similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the potential biological activities suggested by similar compounds , it is possible that the compound could have a range of effects at the molecular and cellular level.

安全和危害

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and the specific conditions under which it is handled and used. Without specific data, it’s not possible to provide detailed information on the safety and hazards of this compound .

未来方向

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any bioactive properties, given the presence of the carboxamide group, which is common in many bioactive compounds .

属性

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S/c17-14(11-4-1-7-19-11)16-10-15(18,12-5-2-8-20-12)13-6-3-9-21-13/h1-9,18H,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEPSIYOAVXQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Phenyl-2-pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2478503.png)

![1-Methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2478505.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2478512.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2478513.png)

![2,5-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2478514.png)

![2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B2478515.png)

![Ethyl 2-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2478524.png)